Hydrogen-Bond Acceptor Architecture: Phenoxymethyl Ether vs. 5-Phenyl Substituent
The target compound's 5-phenoxymethyl substituent introduces a sixth hydrogen-bond acceptor (ether oxygen) versus five acceptors in the direct 5-phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0) [1]. This additional acceptor site, combined with an increase in topological polar surface area (estimated ~90.4 Ų vs. 81.2 Ų for the 5-phenyl analog) and rotatable bond count (5 vs. 3), predicts distinct solvation and protein-ligand interaction profiles [1].
| Evidence Dimension | Hydrogen-bond acceptor count / Topological Polar Surface Area (TPSA) / Rotatable bonds |
|---|---|
| Target Compound Data | HBA: 6; TPSA: ~90.4 Ų (estimated); Rotatable bonds: 5; MW: 285.26 g/mol |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0): HBA: 5; TPSA: 81.2 Ų (PubChem computed); Rotatable bonds: 3; MW: 255.23 g/mol |
| Quantified Difference | +1 H-bond acceptor; ΔTPSA ≈ +9.2 Ų; +2 rotatable bonds; ΔMW = +30.03 g/mol |
| Conditions | Computed physicochemical properties from PubChem (comparator) and structure-based estimation (target) |
Why This Matters
The additional ether oxygen and conformational degrees of freedom directly impact molecular recognition—altering docking poses, binding kinetics, and selectivity—meaning the target compound cannot be considered pharmacologically equivalent to the simpler 5-phenyl analog for any target engagement study.
- [1] PubChem. Compound Summary: N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CID 4057212). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4057212 View Source
